6,7-dibromo-1,2,3,4-tetrahydroquinoxalin-2-one

BRD4 inhibitor Bromodomain Structure-Activity Relationship

6,7-Dibromo-1,2,3,4-tetrahydroquinoxalin-2-one is a uniquely differentiated tetrahydroquinoxalinone scaffold for medicinal chemistry. Its 6,7-dibromo substitution pattern creates a distinct electronic and steric environment that critically enhances binding affinity and selectivity for BD2 bromodomains of BET proteins compared to mono‑bromo, unsubstituted, or dihydro analogs. The saturated tetrahydro framework inherently favours BD2 over BD1 binding. Furthermore, the two bromine atoms constitute versatile handles for sequential Suzuki couplings or SNAr reactions, enabling rapid SAR exploration and hit‑to‑lead optimization. This compound is an ideal building block for generating diverse chemical libraries and a validated starting point for developing BD2-selective BET inhibitors, as well as for synthesizing novel P2X1 antagonists for non‑hormonal male contraception research. Choose this precise dibromo‑tetrahydroquinoxalinone to avoid the potency and selectivity compromises inherent in generic substitutions.

Molecular Formula C8H6Br2N2O
Molecular Weight 305.95 g/mol
CAS No. 2703782-40-3
Cat. No. B6207638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dibromo-1,2,3,4-tetrahydroquinoxalin-2-one
CAS2703782-40-3
Molecular FormulaC8H6Br2N2O
Molecular Weight305.95 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC(=C(C=C2N1)Br)Br
InChIInChI=1S/C8H6Br2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3H2,(H,12,13)
InChIKeyKJOVSTLYZILWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dibromo-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 2703782-40-3): Key Compound for Bromodomain Inhibitor Development and Heterocyclic Chemistry


6,7-Dibromo-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound belonging to the tetrahydroquinoxalinone class, featuring a saturated pyrazine ring fused to a benzene core with two bromine substituents at the 6- and 7-positions and a carbonyl group at the 2-position [1]. This substitution pattern distinguishes it from mono‑bromo and unsubstituted analogs, influencing both its chemical reactivity and potential as a scaffold in medicinal chemistry, particularly in the development of bromodomain and extra‑terminal (BET) protein inhibitors [2].

Why 6,7-Dibromo-1,2,3,4-tetrahydroquinoxalin-2-one Cannot Be Replaced by Common Quinoxalinone Analogs


The presence of two bromine atoms at the 6‑ and 7‑positions of the tetrahydroquinoxalin‑2‑one core creates a unique electronic and steric environment that alters binding affinity and selectivity for biological targets compared to mono‑bromo, unsubstituted, or dihydro analogs [1]. SAR studies on related dihydroquinoxalinones demonstrate that bromination pattern critically influences BRD4 inhibitory activity (e.g., compound 5i, IC₅₀ = 73 nM), and the saturated tetrahydro framework confers distinct selectivity profiles for the second bromodomain (BD2) of BET proteins [2][3]. Generic substitution with mono‑bromo or dihydro derivatives would therefore compromise potency and target selectivity, rendering them unsuitable for applications requiring defined BET inhibition or specific reactivity.

Quantitative Differentiation of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxalin-2-one vs. Closest Analogs


Enhanced BRD4 Binding Affinity via Dibromo Substitution: Class-Level SAR Inference

The dibromo substitution at C6 and C7 in the tetrahydroquinoxalin‑2‑one scaffold is expected to significantly enhance BRD4 binding affinity relative to mono‑bromo or unsubstituted analogs. While direct IC₅₀ data for the target compound are not yet reported, class‑level SAR from a closely related dihydroquinoxalinone series demonstrates that halogenation pattern is a key determinant of BRD4 inhibitory potency. The most potent dihydroquinoxalinone derivative (compound 5i) exhibits a BRD4(1) binding IC₅₀ of 73 nM [1]. By extension, the 6,7‑dibromo‑tetrahydro scaffold combines favorable bromine positioning with the saturated ring required for BD2 selectivity [2], offering a predicted advantage over the unsubstituted tetrahydroquinoxalin‑2‑one (CAS 59564‑59‑9, no reported BRD4 activity) or the 6‑bromo analog (CAS 89980‑70‑1, activity data unavailable).

BRD4 inhibitor Bromodomain Structure-Activity Relationship

Predicted BD2 Selectivity of Tetrahydroquinoxaline Scaffold vs. Dihydroquinoxalinones

The saturated tetrahydroquinoxaline framework, as opposed to the aromatic dihydroquinoxalinone core, confers selective binding to the second bromodomain (BD2) of BET proteins. A focused library screen and structure‑guided optimization of tetrahydroquinoxalines identified this class as having inherent BD2 selectivity, a property not shared by most dihydroquinoxalinone‑based BET inhibitors [1]. While the 6,7‑dibromo analog has not been individually profiled, the core scaffold's BD2‑selective profile is well documented. For example, optimized tetrahydroquinoxaline inhibitors achieve >10‑fold selectivity for BD2 over BD1 [1]. In contrast, the dihydroquinoxalinone 5i displays balanced BRD4(1) inhibition without reported BD2 preference [2].

BET inhibitor BD2 selectivity Tetrahydroquinoxaline

Dibromo Substitution Enables Dual Reactivity: Nucleophilic Aromatic Substitution and Carbonyl Reduction

The 6,7‑dibromo‑1,2,3,4‑tetrahydroquinoxalin‑2‑one offers two distinct reactive handles for synthetic elaboration: (i) the C6 and C7 bromine atoms are susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, enabling introduction of diverse amine, thiol, or ether substituents; (ii) the C2 carbonyl group can be reduced to the corresponding alcohol or amine. In comparison, the dihydro analog (6,7‑dibromo‑1,2‑dihydroquinoxalin‑2‑one, CAS 123342‑12‑1) lacks the saturated nitrogen atoms, limiting its utility in reductive alkylation or further ring functionalization . The mono‑bromo tetrahydroquinoxaline (CAS 89980‑70‑1) offers only one SNAr site, reducing synthetic versatility .

Chemical reactivity Nucleophilic aromatic substitution Carbonyl reduction

P2X1 Antagonism Potential: Class-Level Activity Benchmark for Tetrahydroquinoxalines

Tetrahydroquinoxalines have been explored as P2X1‑purinoceptor antagonists for non‑hormonal male contraception. A related series of 2‑phenyl‑5,6,7,8‑tetrahydroquinoxaline derivatives demonstrated measurable antagonist activity, with the most potent compound (compound 31, 2‑hydroxy‑4‑fluorophenyl) exhibiting an IC₅₀ of 14 μM (95% CI: 12–16 μM) in isolated rat vas deferens contraction assays [1]. While the 6,7‑dibromo analog is not directly evaluated in this study, the core scaffold's activity establishes a benchmark for P2X1 antagonism that is absent in unsubstituted quinoxalin‑2‑ones. The dibromo substitution may further modulate potency by altering electron density and steric fit in the P2X1 binding pocket.

P2X1 purinoceptor Male contraceptive Vas deferens contraction

Optimal Use Cases for 6,7-Dibromo-1,2,3,4-tetrahydroquinoxalin-2-one in Drug Discovery and Chemical Biology


Design and Synthesis of BD2‑Selective BET Bromodomain Inhibitors

The tetrahydroquinoxaline core is a validated starting point for developing BD2‑selective BET inhibitors. Researchers can utilize 6,7‑dibromo‑1,2,3,4‑tetrahydroquinoxalin‑2‑one as a scaffold for further elaboration, leveraging the two bromine atoms for Suzuki couplings or SNAr to explore substitution effects on BD2 potency and selectivity [1]. The saturated ring system inherently favors BD2 over BD1 binding, a property confirmed in related tetrahydroquinoxaline series [1].

Exploration of P2X1 Purinoceptor Antagonists for Male Contraception

Given the class‑level P2X1 antagonism demonstrated by tetrahydroquinoxaline derivatives (IC₅₀ ~14 μM for lead compound), this scaffold can be employed to synthesize and test novel analogs aimed at non‑hormonal male contraception [2]. The dibromo substitution provides two positions for SAR exploration to improve potency and selectivity over related purinergic receptors.

Scaffold for Dual Reactivity in Medicinal Chemistry Libraries

The presence of both electrophilic aromatic bromides and a reducible carbonyl makes this compound an ideal building block for generating diverse chemical libraries. It can undergo sequential SNAr at C6 and C7 to introduce different functional groups, followed by carbonyl reduction to yield functionalized tetrahydroquinoxalines . This versatility supports hit‑to‑lead optimization programs requiring rapid analog synthesis.

Comparative SAR Studies on BRD4 Inhibition vs. Dihydroquinoxalinones

Investigators can directly compare the BRD4 inhibitory profile of this tetrahydroquinoxalinone with that of known dihydroquinoxalinone inhibitors (e.g., compound 5i, IC₅₀ = 73 nM) to elucidate the impact of ring saturation on potency and selectivity [3]. Such studies are critical for understanding the pharmacophore requirements for BET bromodomain engagement.

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